1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-
Overview
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is a synthetic organic compound belonging to the indole class This compound features a distinct indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- typically involves several key steps:
Indole Formation: : This can be achieved through the Fischer indole synthesis, where phenylhydrazine and a ketone undergo an acid-catalyzed reaction to form the indole core.
Substitution Reactions: : The indole core is then functionalized with a 2-methyl group and a 3-alkyl group using suitable alkylating agents under basic conditions.
Piperidine Attachment: : A piperidine ring is introduced through nucleophilic substitution reactions, employing 4-(2,6-dichlorophenyl)-1-piperidine as a key reagent.
Final Assembly: : The final compound is formed by coupling the piperidine derivative with the functionalized indole core using transition metal catalysts, like palladium, to facilitate the reaction.
Industrial Production Methods
Large-scale production of this compound involves optimization of the synthetic routes to ensure high yield and purity. Key steps include:
Batch Reactions: : Carefully controlled batch reactions to achieve the desired product.
Catalysis: : Use of efficient catalysts to improve reaction rates and selectivity.
Purification: : Advanced purification techniques, such as column chromatography and recrystallization, to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- undergoes several chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions, using reducing agents like lithium aluminum hydride, can convert certain functional groups within the molecule.
Substitution: : Electrophilic substitution reactions are common, involving reagents like halogens and nitro compounds, leading to various substituted derivatives.
Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum.
Bases and Acids: : Sodium hydroxide, sulfuric acid.
Major Products Formed
Products vary based on the type of reaction and conditions but include:
Oxidized Derivatives: : Oxides and hydroxylated compounds.
Reduced Derivatives: : Compounds with reduced functional groups.
Substituted Derivatives: : Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- has diverse applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition.
Industry: : Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : May interact with enzymes, receptors, and other proteins.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- stands out due to:
Unique Structural Features: : Combination of indole, piperidine, and dichlorophenyl groups.
Specific Applications: : Distinct uses in various scientific fields.
Similar Compounds
1H-Indole, 3-ethyl-2-methyl-: : Lacks the piperidine and dichlorophenyl groups.
1H-Indole, 3-[(1-piperidinyl)methyl]-2-methyl-: : Similar, but without the dichlorophenyl group.
1H-Indole, 3-[(4-chlorophenyl)methyl]-2-methyl-: : Substituted with a chlorophenyl group instead of dichlorophenyl.
Each of these compounds has unique properties and applications, but 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is particularly noteworthy for its specific combination of functional groups and resulting properties.
Properties
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2/c1-14-17(16-5-2-3-8-20(16)24-14)13-25-11-9-15(10-12-25)21-18(22)6-4-7-19(21)23/h2-8,15,24H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTOYZFLRIPSAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461788 | |
Record name | 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827014-96-0 | |
Record name | 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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